![molecular formula C17H27ClN2O B2851277 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine CAS No. 2470436-00-9](/img/structure/B2851277.png)
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is a chemical compound with the molecular formula C17H27ClN2O. It is known for its role as an impurity in the synthesis of trazodone hydrochloride, a widely used antidepressant . This compound is also referred to as 1-(3-chlorophenyl)-4-(3-isobutoxypropyl)piperazine .
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine involves several steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropyl isobutyl ether under specific conditions . The reaction typically requires the use of a solvent such as toluene and may involve the use of activated carbon for purification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis of trazodone hydrochloride.
Biology: Research involving this compound helps in understanding the metabolic pathways and interactions of related compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is not well-documented, as it is primarily studied as an impurity. its structure suggests that it may interact with similar molecular targets and pathways as trazodone hydrochloride. Trazodone acts by inhibiting the reuptake of serotonin and antagonizing certain serotonin receptors, which contributes to its antidepressant effects .
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is similar to other piperazine derivatives, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the synthesis of trazodone and other pharmaceuticals.
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine: Another impurity in trazodone synthesis.
1-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate: A related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and role as an impurity in trazodone hydrochloride synthesis, which distinguishes it from other piperazine derivatives.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17/h3,5-6,13,15H,4,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTBSOPDOOIUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

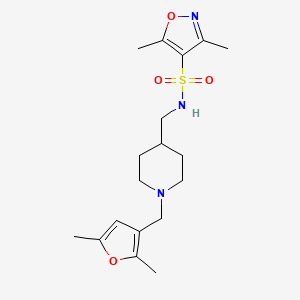
![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)
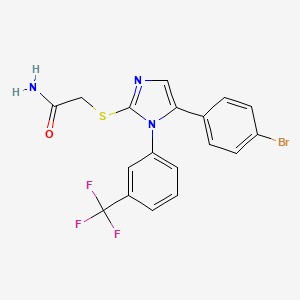
![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2851202.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2851205.png)
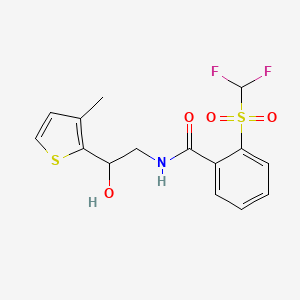
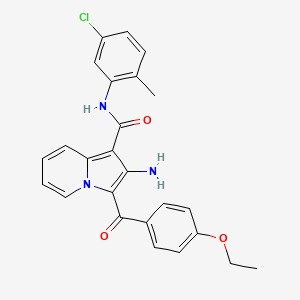

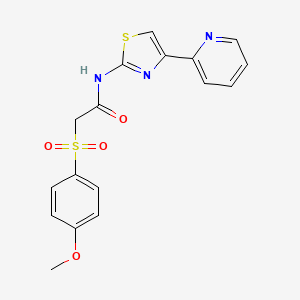
![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
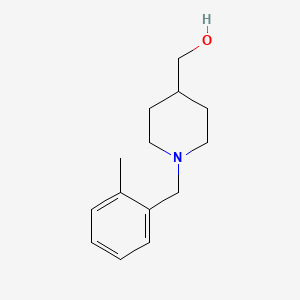
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851217.png)
